3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid

Catalog No.
S3447370
CAS No.
861452-90-6
M.F
C16H15FO4
M. Wt
290.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid

CAS Number

861452-90-6

Product Name

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

InChI

InChI=1S/C16H15FO4/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H,18,19)

InChI Key

MPSFSTAXWIVODX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid is an organic compound belonging to the class of aromatic carboxylic acids. Information on its origin and specific significance in scientific research is currently limited. However, some structurally similar benzoic acids have been investigated for various purposes [].


Molecular Structure Analysis

The compound has a central benzene ring with a carboxylic acid group (COOH) attached at one position and an ethoxy group (C2H5O) at another. Additionally, a four-fluorobenzyl group (CH2-C6H4-F) is linked to the benzene ring through an ether linkage (C-O-C). The presence of the fluorine atom (F) and the position of the substituent groups (at the 3rd and 4th positions) are key features of the molecule [].


Chemical Reactions Analysis

  • Esterification: Reaction with alcohols to form esters [].
  • Decarboxylation: Removal of the carboxylic acid group under specific conditions [].
  • Halogenation: Introduction of halogen atoms (like chlorine or bromine) into the benzene ring [].

XLogP3

3.6

Dates

Modify: 2023-08-19

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